2-(3-(Nitromethyl)oxetan-3-yl)acetaldehyde
Description
2-(3-(Nitromethyl)oxetan-3-yl)acetaldehyde is a nitro-functionalized oxetane derivative characterized by an aldehyde group and a nitromethyl substituent on the oxetane ring. Its molecular formula is C₆H₉NO₄, with a molecular weight of 175.14 g/mol (inferred from ethyl ester derivative data in ). This compound is notable for its role in synthesizing spirocyclic oxetanes via reductive cyclization under hydrogenation conditions (H₂/Pd-C), producing pyrrolidine derivatives with applications in medicinal chemistry .
Properties
Molecular Formula |
C6H9NO4 |
|---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
2-[3-(nitromethyl)oxetan-3-yl]acetaldehyde |
InChI |
InChI=1S/C6H9NO4/c8-2-1-6(3-7(9)10)4-11-5-6/h2H,1,3-5H2 |
InChI Key |
GRKVUCSWENSOSV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(CC=O)C[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Nitromethyl)oxetan-3-yl)acetaldehyde typically involves the formation of the oxetane ring followed by the introduction of the nitromethyl and acetaldehyde groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxetane ring, followed by nitration and aldehyde formation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(3-(Nitromethyl)oxetan-3-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the nitro group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of 2-(3-(Nitromethyl)oxetan-3-yl)acetic acid.
Reduction: Formation of 2-(3-(Aminomethyl)oxetan-3-yl)acetaldehyde.
Substitution: Formation of derivatives with different functional groups replacing the nitro group.
Scientific Research Applications
2-(3-(Nitromethyl)oxetan-3-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-(Nitromethyl)oxetan-3-yl)acetaldehyde involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can modulate biochemical pathways and influence the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Oxetane and Aldehyde Derivatives
Structural and Functional Group Comparisons
Key Observations :
- The nitromethyl group in the target compound distinguishes it from simpler oxetane aldehydes (e.g., 2-(oxetan-3-yl)acetaldehyde), enhancing its electrophilicity and enabling reductive cyclization reactions .
- Ester derivatives (e.g., ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate) exhibit increased stability compared to aldehydes but require hydrolysis to regenerate the reactive aldehyde group .
Reductive Cyclization
- Target Compound: Undergoes Pd-C catalyzed hydrogenation to form spirocyclic pyrrolidines, critical for iminosugar synthesis (glycosidase inhibitors) .
- Ester Analogues : Ethyl esters require additional steps (e.g., hydrolysis) to activate the aldehyde group for similar reactions, reducing synthetic efficiency .
Stability and Handling
Physical Properties and Analytical Behavior
Boiling Points and Chromatography
- Chlorophenyl Acetaldehydes : highlights that substituent position (ortho, meta, para) on phenylacetaldehydes significantly affects boiling points and GC retention times. For example, 2-(3-chlorophenyl)acetaldehyde and 2-(4-chlorophenyl)acetaldehyde have higher boiling points than 2-chloro-2-phenylacetaldehyde, influencing their separation on GC columns .
- Oxetane Derivatives : While direct boiling point data for the target compound is unavailable, its ethyl ester derivative () lacks a listed boiling point, suggesting challenges in volatility due to polar functional groups .
Biological Activity
2-(3-(Nitromethyl)oxetan-3-yl)acetaldehyde is a compound of interest due to its unique oxetane structure and potential biological activities. The oxetane ring is known for its ability to influence the pharmacological properties of compounds, making it a valuable scaffold in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of the nitromethyl group and the oxetane ring contributes to its unique reactivity and biological properties.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The oxetane ring can participate in hydrogen bonding and hydrophobic interactions, which may modulate the activity of biological macromolecules.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives with oxetane rings have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves disruption of bacterial cell wall synthesis or interference with quorum sensing pathways.
Table 1: Antimicrobial Activity of Related Oxetane Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(Oxetan-3-yl)acetaldehyde | E. coli | 62.5 µg/mL |
| 2-(Nitromethyl)oxetane derivative | S. aureus | 78.12 µg/mL |
| 2-(Aminomethyl)oxetan-3-yl ethanol | MRSA | 50 µg/mL |
Anticancer Activity
There is growing interest in the anticancer potential of oxetane-containing compounds. Research has demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines such as HeLa and A549 cells.
Table 2: Anticancer Activity in Cell Lines
| Compound Name | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 2-(3-Nitromethyl)oxetan-3-ylacetaldehyde | HeLa | 226 |
| 2-(Oxetan-3-yl)acetaldehyde | A549 | 242.52 |
Case Studies
- Study on Antimicrobial Effects : A study investigated the effects of various nitro-containing oxetanes on bacterial growth. Results showed that compounds similar to this compound exhibited notable antibacterial activity against E. coli and S. aureus, with specific MIC values indicating their potency as potential therapeutic agents.
- Anticancer Research : Another study focused on the antiproliferative effects of oxetane derivatives on cancer cell lines. The results suggested that these compounds could induce apoptosis in cancer cells, highlighting their potential as lead compounds for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
